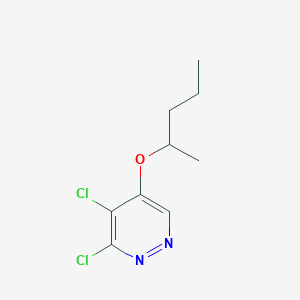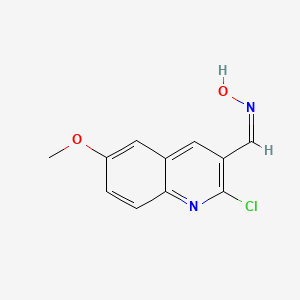![molecular formula C12H14N2O3 B11873880 Ethyl 7-methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylate CAS No. 1352397-25-1](/img/structure/B11873880.png)
Ethyl 7-methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 7-methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-A]pyridine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyridine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-3-aminopyridine with ethyl 2-chloroacetoacetate in the presence of a base such as sodium ethoxide. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 7-methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous tetrahydrofuran.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 7-methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific photophysical properties.
Mecanismo De Acción
The mechanism of action of Ethyl 7-methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 7-methylpyrazolo[1,5-A]pyridine-3-carboxylate
- Ethyl 7-methyl-2-p-tolylpyrazolo[1,5-A]pyrimidine-6-carboxylate
- Ethyl 5-(2-ethoxy-2-oxoethyl)-7-hydroxy-2-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate
Uniqueness
Ethyl 7-methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylate stands out due to its methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance its solubility and facilitate specific interactions with biological targets, making it a valuable compound for drug discovery and development .
Propiedades
Número CAS |
1352397-25-1 |
|---|---|
Fórmula molecular |
C12H14N2O3 |
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
ethyl 7-methoxy-2-methylpyrazolo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C12H14N2O3/c1-4-17-12(15)11-8(2)13-14-9(11)6-5-7-10(14)16-3/h5-7H,4H2,1-3H3 |
Clave InChI |
LFLNCKNIKWNCGZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C2C=CC=C(N2N=C1C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


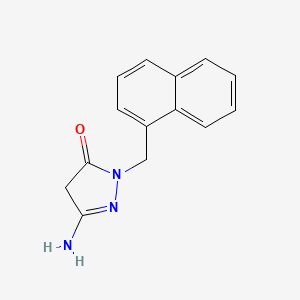
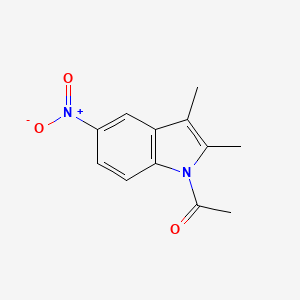
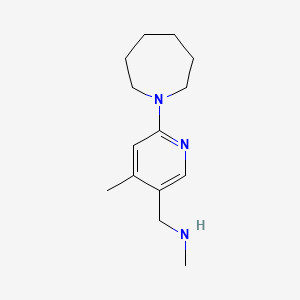
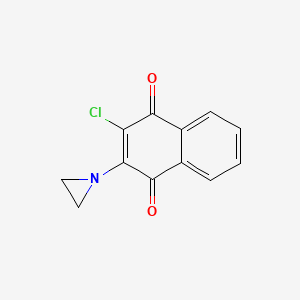

![2-Cyclohexyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11873845.png)

![7-Chloro-2-(3-chloropropyl)-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11873862.png)
